molecular formula C28H28O4 B11134492 3-hexyl-4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one

3-hexyl-4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B11134492
M. Wt: 428.5 g/mol
InChI Key: SRUAMLVYHGPXKN-UHFFFAOYSA-N
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Description

3-hexyl-4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with a hexyl group, a methyl group, and a naphthalen-2-yl-2-oxoethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylchromen-2-one, which is then alkylated with hexyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-(naphthalen-2-yl)-2-oxoethoxy bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-hexyl-4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

3-hexyl-4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hexyl-4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hexyl-4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one is unique due to its combination of a chromen-2-one core with a naphthalen-2-yl-2-oxoethoxy moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H28O4

Molecular Weight

428.5 g/mol

IUPAC Name

3-hexyl-4-methyl-7-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one

InChI

InChI=1S/C28H28O4/c1-3-4-5-6-11-25-19(2)24-15-14-23(17-27(24)32-28(25)30)31-18-26(29)22-13-12-20-9-7-8-10-21(20)16-22/h7-10,12-17H,3-6,11,18H2,1-2H3

InChI Key

SRUAMLVYHGPXKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3)OC1=O)C

Origin of Product

United States

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